Digitoxose 1,3,4-Triacetate
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Overview
Description
Digitoxose 1,3,4-Triacetate is a chemical compound with the molecular formula C12H18O7 and a molecular weight of 274.27 g/mol . It is an intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is a digoxin impurity . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Digitoxose 1,3,4-Triacetate involves the acetylation of digitoxose, a sugar derivative. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 1, 3, and 4 of the digitoxose molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Digitoxose 1,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of digitoxose.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Digitoxose 1,3,4-Triacetate is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: To study the interactions of sugars with proteins and other biomolecules.
Medicine: In the synthesis of cardiac glycosides and other pharmaceutical compounds.
Industry: As a reference standard in pharmaceutical testing and quality control
Mechanism of Action
The mechanism of action of Digitoxose 1,3,4-Triacetate involves its interaction with specific molecular targets. In biological systems, it binds to the ligand-binding domain of the nicotinic acetylcholine receptor, inducing conformational changes that activate the receptor. This activation leads to downstream signaling pathways that modulate various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Digitoxose: The parent sugar molecule without acetylation.
Digoxigenin Tetradigitoxoside: A related compound used in the synthesis of digoxin.
Digitoxin: Another cardiac glycoside with similar biological activity.
Uniqueness
Digitoxose 1,3,4-Triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound serves as a valuable intermediate in the synthesis of more complex molecules and provides insights into the structure-activity relationships of sugar derivatives .
Properties
Molecular Formula |
C12H18O7 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[(2R,3R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10?,11?,12-/m1/s1 |
InChI Key |
QKPIXQGRPBEVLX-LUBDKGQGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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